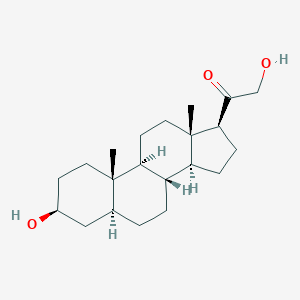

3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE

概要

準備方法

NSC-65069の合成には、触媒の存在下でフロログルシノールとベンゼンを反応させる方法が用いられます。 反応条件は通常、100-150°Cの温度範囲と1-2気圧の圧力を含みます . 工業生産方法には、一貫した品質と収量を確保するために、大規模な反応器と連続フローシステムが用いられる場合があります .

化学反応解析

NSC-65069は、次のようなさまざまな化学反応を起こします。

酸化: 酸性条件下で過マンガン酸カリウムまたは過酸化水素などの試薬を使用して酸化させることでキノンを生成できます.

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムを使用して還元反応を行い、対応するアルコールを生成できます.

置換: 塩素またはニトロ基などの求電子剤との求電子置換反応は、鉄または塩化アルミニウムなどの触媒の存在下で起こり得ます.

これらの反応から生成される主要な生成物には、キノン、アルコール、および置換されたビフェニル誘導体が含まれます .

科学研究への応用

NSC-65069は、科学研究に幅広く応用されています。

化学反応の分析

Precursor Conversion

3β,5α-THDOC is synthesized from deoxycorticosterone (DOC) via two sequential enzymatic reactions:

-

5α-Reductase Type I reduces the Δ⁴ double bond of DOC, forming 5α-dihydrodeoxycorticosterone (5α-DHDOC).

-

3β-Hydroxysteroid Dehydrogenase (3β-HSD) catalyzes the stereospecific reduction of the 3-keto group to a 3β-hydroxyl group .

| Reaction Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 5α-Reduction | 5α-Reductase Type I | Deoxycorticosterone (DOC) | 5α-Dihydrodeoxycorticosterone |

| 3β-Hydroxylation | 3β-HSD | 5α-Dihydrodeoxycorticosterone | 3β,5α-THDOC |

Hydroxylation

-

6α-Hydroxylation : 3β,5α-THDOC undergoes extrahepatic 6α-hydroxylation via non-P450 enzymes to form 3β,6α-dihydroxy-5α-pregnan-20-one (Figure 1) . This reaction is distinct from hepatic cytochrome P450-mediated hydroxylation and is critical for inactivation .

| Metabolite | Enzyme System | Tissue Specificity | Biological Role |

|---|---|---|---|

| 3β,6α-Dihydroxy-5α-pregnan-20-one | Non-P450 hydroxylase | Extrahepatic (e.g., kidney) | Inactivation of 3β,5α-THDOC |

Oxidation

-

3β-HSD-Mediated Oxidation : Reversible oxidation of the 3β-hydroxyl group to a ketone, regenerating 5α-DHDOC .

Phase II Conjugation Reactions

3β,5α-THDOC undergoes sulfation or glucuronidation to enhance water solubility for excretion:

-

Sulfotransferases (SULTs) conjugate sulfate groups to the 3β-hydroxyl position .

-

UDP-Glucuronosyltransferases (UGTs) add glucuronic acid, primarily in the liver .

| Conjugation Type | Enzyme Family | Site of Conjugation | Excretion Pathway |

|---|---|---|---|

| Sulfation | SULTs | 3β-Hydroxyl | Renal |

| Glucuronidation | UGTs | 3β-Hydroxyl | Biliary/Renal |

Enzymatic Pathways and Ratios

Key enzymatic ratios governing 3β,5α-THDOC metabolism include:

| Enzyme Activity | Ratio Formula | Clinical Relevance |

|---|---|---|

| 3β-Hydroxysteroid Dehydrogenase | (THA + 5α-THA + THB + 5α-THB)/(THE + THF + 5α-THF) | Indicator of 3β-HSD efficiency in steroidogenesis |

GABAₐ Receptor Modulation

3β,5α-THDOC acts as a negative allosteric modulator of GABAₐ receptors, contrasting with its 3α-epimer (allopregnanolone). This stereospecificity arises from the 3β-hydroxyl group’s orientation, which reduces receptor binding affinity .

| Steroid | GABAₐ Receptor Activity | Key Structural Feature |

|---|---|---|

| 3β,5α-THDOC | Antagonist | 3β-Hydroxyl, 5α-reduced A-ring |

| Allopregnanolone (3α,5α) | Potent Agonist | 3α-Hydroxyl |

Acid/Base Sensitivity

科学的研究の応用

NSC-65069 has a wide range of scientific research applications:

作用機序

NSC-65069は、キノン類の解毒に関与する酵素であるキノンオキシドレダクターゼ1(NQO1)の阻害を介して主に効果を発揮します . この酵素を阻害することにより、NSC-65069は細胞内の酸化還元バランスを乱し、酸化ストレスと細胞死を引き起こします . さらに、トポイソメラーゼI-DNA切断複合体をトラップすることができ、DNA複製を阻害し、細胞アポトーシスを引き起こします .

類似化合物の比較

NSC-65069は、次のような他のビフェニル化合物と比較できます。

2,3’,4,5’-ビフェニルペンタオール: 構造は似ていますが、ヒドロキシル基の位置が異なります.

フロログルシノール: NSC-65069の合成における前駆体であり、抗けいれん作用に使用されます.

類似化合物との比較

NSC-65069 can be compared with other biphenyl compounds such as:

2,3’,4,5’-Biphenylpentol: Similar in structure but differs in the position of hydroxyl groups.

Phloroglucinol: A precursor in the synthesis of NSC-65069, used for its antispasmodic properties.

Quinones: Oxidized derivatives of NSC-65069, used in various industrial applications.

NSC-65069 is unique due to its specific inhibition of NQO1 and its potential as an anticancer agent .

生物活性

3-beta,5-alpha-tetrahydrodeoxycorticosterone (THDOC) is a steroid hormone that plays significant roles in various biological processes. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of 3-beta,5-alpha-Tetrahydrodeoxycorticosterone

THDOC is a metabolite of deoxycorticosterone (DOC) and is classified as a neurosteroid. It is synthesized in the adrenal glands and has been implicated in modulating various physiological functions, particularly in the central nervous system (CNS). Its biological activities are primarily associated with its interaction with neurosteroid receptors and modulation of neurotransmitter systems.

THDOC exerts its biological effects through several mechanisms:

- Modulation of GABA Receptors : THDOC acts as an allosteric modulator of GABA_A receptors, enhancing the inhibitory neurotransmission in the brain. This action contributes to its anxiolytic and sedative effects .

- Influence on Neurogenesis : Research indicates that THDOC promotes the proliferation of neural progenitor cells, suggesting a role in neurogenesis. It has been shown to increase the expression of genes associated with cell cycle progression .

- Regulation of Stress Responses : THDOC is involved in the body's stress response by influencing the hypothalamic-pituitary-adrenal (HPA) axis. It may help modulate stress-related behaviors and physiological responses .

Biological Activities

The biological activities of THDOC can be categorized into several key areas:

- Neuroprotective Effects : THDOC has been shown to protect neurons from oxidative stress and apoptosis. Its neuroprotective properties are particularly relevant in models of neurodegenerative diseases .

- Effects on Mood and Anxiety : Studies have demonstrated that THDOC can alleviate anxiety-like behaviors in animal models, indicating its potential as an anxiolytic agent .

- Cardiovascular Effects : There is evidence suggesting that THDOC may influence cardiovascular functions by modulating vascular tone and blood pressure through its effects on mineralocorticoid receptors .

Table 1: Summary of Key Research Findings on THDOC

Case Study: Neuroprotective Effects in Alzheimer's Disease

A study conducted by Irwin et al. (2015) explored the effects of THDOC on cognitive function in a mouse model of Alzheimer's disease. The results indicated that administration of THDOC improved memory performance and reduced amyloid-beta plaque accumulation in the brain. This suggests a potential therapeutic role for THDOC in neurodegenerative conditions characterized by cognitive decline .

特性

IUPAC Name |

2-hydroxy-1-[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKYBWRSLLXBOW-VTBMCCKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。